Stearic acid-d4

Quantitative Lipidomics LC-MS/MS Method Development Isotope Dilution Mass Spectrometry

Accurate quantification of endogenous stearic acid by LC-MS or GC-MS is compromised by matrix effects and ionization variability, yet non-deuterated internal standards are analytically indistinguishable from the target analyte. - +4 Da mass shift at the 9,10-positions resolves cleanly from the endogenous M+2/M+4 isotopic envelope, eliminating signal overlap while preserving near-identical physicochemical properties. - Minimal inverse isotope effect ensures consistent chromatographic retention time and ionization efficiency across long analytical batches-critical for large-scale lipidomics and regulated bioanalysis. - High certified isotopic purity (≥99%) and vendor-documented batch data streamline method validation per FDA/EMA guidance, enabling robust inter-laboratory assay transfer.

Molecular Formula C18H36O2
Molecular Weight 288.5 g/mol
Cat. No. B592860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic acid-d4
Molecular FormulaC18H36O2
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2
InChIKeyQIQXTHQIDYTFRH-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearic Acid-d4: Internal Standard for Quantitative Mass Spectrometry


9,9,10,10-Tetradeuteriooctadecanoic acid, commonly referred to as stearic acid-d4, is a deuterium-labeled isotopologue of the long-chain saturated fatty acid stearic acid (octadecanoic acid). Its molecular formula is C18H32D4O2, and it possesses a molecular weight of 288.5 g/mol [1]. The compound is synthesized by substituting four hydrogen atoms with deuterium atoms at the 9 and 10 positions of the alkyl chain, resulting in a mass shift of +4 Da relative to the unlabeled parent molecule (C18H36O2, MW 284.48 g/mol) [2]. This stable isotope-labeled analog is specifically designed and validated for use as an internal standard (IS) in quantitative analytical workflows, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to enable accurate and precise measurement of endogenous stearic acid in complex biological and environmental matrices [3].

Workflow GC-MS / LC-MS quantification of stearic acid
Selection Site-specific deuterium labeling for minimal isotope effect
Use Context Lipidomics, bioanalysis, and metabolic tracing studies

Why Stearic Acid-d4 Cannot Be Substituted


In quantitative mass spectrometry, the selection of an internal standard (IS) is critical for correcting for matrix effects, ionization variability, and sample preparation losses. Generic, non-deuterated stearic acid is analytically indistinguishable from the endogenous analyte and thus cannot serve as an IS. Furthermore, simply choosing any deuterated stearic acid analog is insufficient; the specific labeling pattern and isotopic purity profoundly impact assay performance. For instance, perdeuterated stearic acid (stearic acid-d35) possesses a significantly larger mass shift (+35 Da), which can alter chromatographic retention time due to the inverse isotope effect, potentially leading to differential ionization efficiency and inaccurate quantification if not fully validated [1]. Conversely, stearic acid-d4, with its strategic labeling at the 9,10 positions, offers a +4 Da mass shift that effectively separates its signal from the analyte's M+2 and M+4 natural isotopic peaks while maintaining near-identical physicochemical properties, thereby maximizing the accuracy of the isotope dilution method [2]. The specific advantages of the d4 isotopologue over alternatives are quantified in the evidence guide below.

Non-deuterated stearic acid May not be distinguishable from endogenous analyte, limiting its use as an internal standard.
Perdeuterated stearic acid (d35) Larger mass shift may alter retention time and exhibit broader isotopic distribution, requiring additional validation.
Alternate labeling sites (e.g., d5) Undocumented matrix effect correction performance may shift assay accuracy; vendor application support may differ.

Stearic Acid-d4: Quantitative Evidence vs. Analogs


Interference-Free Mass Spectrometric Resolution

A key performance metric for a deuterated internal standard is its ability to provide a distinct, interference-free signal in the mass spectrometer. For stearic acid, the natural abundance of 13C isotopes creates an M+2 peak at approximately 0.4% relative intensity and an M+4 peak at approximately 0.0008% relative to the monoisotopic peak [1]. A +2 Da mass shift (e.g., stearic acid-d2) risks significant cross-talk with the analyte's natural M+2 isotopologue, requiring complex mathematical correction [2]. The +4 Da mass shift of 9,9,10,10-tetradeuteriooctadecanoic acid (stearic acid-d4) effectively separates its signal from the analyte's M+2 and M+4 isotopologues, as demonstrated by a near-zero contribution from the natural M+4 peak at the internal standard's monitored mass [3].

Interference-Free Resolution
Class-level
~0.0008% natural M+4 (d4) vs 0.4% natural M+2 (d2)
Supports interference-free IS signal for low-level quantification.
Theoretical calculation based on natural 13C abundance.
Quantitative Lipidomics LC-MS/MS Method Development Isotope Dilution Mass Spectrometry

Isotopic Purity and Batch Consistency

The accuracy of an isotope dilution assay is directly dependent on the isotopic purity of the internal standard. 9,9,10,10-Tetradeuteriooctadecanoic acid is supplied with a certified isotopic purity of ≥98%, meaning that at least 98% of the molecules contain the full four deuterium atoms . This is critical because the presence of lower-mass isotopologues (e.g., d3, d2) in the standard would co-elute with the analyte and introduce a positive bias in the calculated endogenous concentration. In contrast, perdeuterated standards like stearic acid-d35, while also specified at ≥98% isotopic purity, present a greater synthetic challenge; their isotopic distribution is broader and more complex, and the presence of even a small percentage of d34 or d33 species can create a convoluted and difficult-to-deconvolute mass spectrum [1].

Isotopic Purity & Batch
Class-level
≥98% isotopic purity (d4 species)
Minimizes bias from lower-mass isotopologues in quantification.
Narrow isotopic distribution simplifies data processing.
Analytical Method Validation Pharmaceutical Quality Control Stable Isotope-Labeled Standards

Minimal Deuterium Isotope Effect on Chromatography

A critical requirement for an optimal internal standard is that it co-elutes precisely with the analyte to experience the same matrix-induced ionization suppression or enhancement. While deuterated analogs are generally excellent in this regard, a large number of deuterium substitutions can induce a noticeable 'inverse isotope effect' in reversed-phase LC, causing the labeled compound to elute slightly earlier than the unlabeled analyte [1]. Stearic acid-d4, with only four deuterium atoms, exhibits a negligible retention time shift compared to unlabeled stearic acid under standard reversed-phase conditions, ensuring near-perfect co-elution and optimal matrix effect correction. In contrast, stearic acid-d35 has been shown to elute up to 0.1 minutes earlier than stearic acid, which can lead to differential matrix effects and reduced quantitative accuracy, especially when using fast LC gradients [2].

Chromatographic Shift
Class-level
ΔRT <0.02 min (d4) vs up to 0.1 min (d35)
Supports co-elution and effective matrix effect correction.
Reversed-phase C18; gradient acetonitrile/water.
LC-MS Method Optimization Matrix Effect Correction Stable Isotope Dilution

Cost-Efficiency for Routine Quantitative Workflows

For high-throughput lipidomics or routine QC laboratories, the cost of internal standards is a significant operational factor. Stearic acid-d4 represents a more economical choice than perdeuterated alternatives (e.g., stearic acid-d35) because the synthesis of site-specific tetra-deuterated compounds is generally less complex and costly than perdeuteration, which requires more extensive and expensive synthetic steps and starting materials [1]. This cost differential is reflected in procurement catalogs, where stearic acid-d4 is consistently offered at a lower price point than its d35 counterpart for a given quantity, without compromising the essential analytical performance criteria for most applications. For example, a 10 mg quantity of stearic acid-d4 is typically priced 20-40% lower than the same quantity of stearic acid-d35 from the same vendor [2].

Procurement Cost
Reported
~20–40% lower cost vs d35
Supports routine high-throughput workflow feasibility.
Based on 2024-2025 vendor catalog pricing.
Laboratory Procurement High-Throughput Lipidomics Analytical Chemistry Economics

Pre-Validated for GC-MS and LC-MS Workflows

9,9,10,10-Tetradeuteriooctadecanoic acid is specifically manufactured and certified by reputable vendors (e.g., Cayman Chemical, Bertin Bioreagent, MedChemExpress) for use as an internal standard in the quantification of stearic acid by GC-MS and LC-MS [REFS-1, REFS-2]. This intended-use specification is a critical differentiator from generic deuterated fatty acids or even other stearic acid isotopologues (like stearic acid-d5 or stearic acid-d35), which may be marketed for broader, less-specific applications. The vendor's technical documentation for stearic acid-d4 includes batch-specific certificates of analysis (CoA) that verify purity, isotopic enrichment, and often include sample chromatograms demonstrating its suitability for these specific analytical platforms, thereby reducing the end-user's method development burden and increasing confidence in procurement for regulated environments .

Vendor Pre-Validation
Source review
Certified for GC-MS/LC-MS with CoA and application notes
Reduces method development burden for bioanalytical labs.
Review batch-specific documentation before use.
Analytical Method Transfer Regulated Bioanalysis Standard Operating Procedure (SOP) Development

Stearic Acid-d4: Validated Application Scenarios


High-Throughput Lipidomics for Biomarker Discovery

In large-scale lipidomics studies profiling hundreds of plasma or tissue samples to discover biomarkers of metabolic disease or to assess dietary fat absorption, 9,9,10,10-tetradeuteriooctadecanoic acid is the internal standard of choice. Its +4 Da mass shift provides clear resolution from endogenous stearic acid's natural isotopic envelope, enabling accurate quantification even in complex lipid extracts [1]. Furthermore, its lower cost compared to perdeuterated analogs directly supports the economic feasibility of analyzing large sample cohorts, while its minimal chromatographic shift ensures consistent ionization efficiency across long analytical batches, a critical requirement for robust biomarker identification [2].

Method Validation for Regulated Bioanalysis

When developing a LC-MS/MS method to quantify stearic acid in biological matrices (e.g., plasma, tissues) for pharmacokinetic or toxicokinetic studies, regulatory guidance (e.g., FDA, EMA) emphasizes the use of stable isotope-labeled internal standards. 9,9,10,10-tetradeuteriooctadecanoic acid is ideally suited for this purpose due to its high certified isotopic purity (≥98%) and the detailed vendor documentation available, which simplifies method validation [3]. Its performance characteristics—specifically the negligible inverse isotope effect and interference-free mass shift—allow for the development of robust, accurate, and precise assays that can be reliably transferred between labs and meet stringent acceptance criteria for regulated studies [4].

Quality Control of Stearic Acid in Formulated Products

Stearic acid is a common excipient in pharmaceuticals and a key ingredient in foods and cosmetics. For QC laboratories tasked with verifying the concentration or purity of stearic acid in finished products or raw materials, 9,9,10,10-tetradeuteriooctadecanoic acid provides a straightforward and accurate internal standard for GC-MS or LC-MS analysis [5]. Its use ensures that matrix effects from product formulations do not bias the quantitative result, enabling compliance with product specifications and regulatory limits. The availability of pre-validated, vendor-certified material streamlines the adoption of this QC method without extensive in-house standard characterization .

Cellular Stearic Acid Uptake and Metabolic Tracing

In cellular metabolism research, 9,9,10,10-tetradeuteriooctadecanoic acid serves a dual purpose: it can be used as a tracer to study the uptake, elongation, and desaturation of stearic acid by cells, and simultaneously as an internal standard when quantifying unlabeled intracellular stearic acid pools [6]. The strategic placement of deuterium atoms at the 9,10 positions makes it particularly useful for tracking the formation of downstream metabolites, such as oleic acid (via Δ9-desaturase activity). This application leverages the compound's isotopic purity to minimize background signal, ensuring that the traced metabolic flux is accurately measured against the endogenous metabolite background [7].

Application
Selection Property
Validation Focus
High-throughput lipidomics studies
Site-specific +4 Da shift and cost efficiency
Matrix effect correction and batch consistency review
Bioanalytical method validation context
Certified isotopic purity and vendor documentation
Method transfer and alignment with bioanalytical guidelines
Formulated product quality control studies
Vendor-certified internal standard for GC-MS/LC-MS
Matrix effect correction in complex product matrices
Cellular metabolism and tracer studies
Deuterium labeling at 9,10 for tracking desaturation
Metabolic flux and endogenous pool quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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